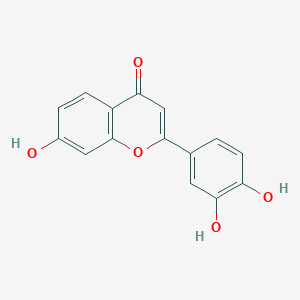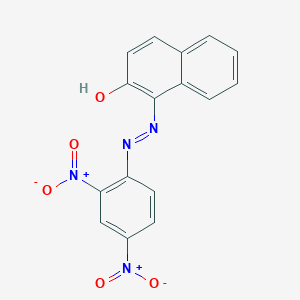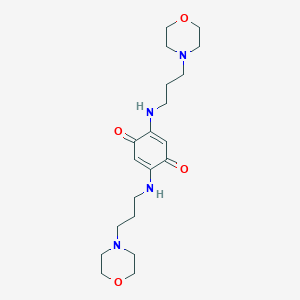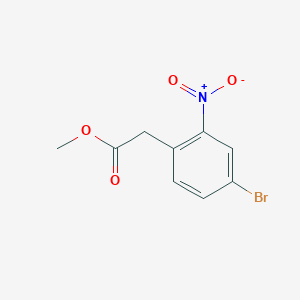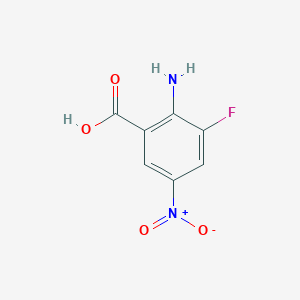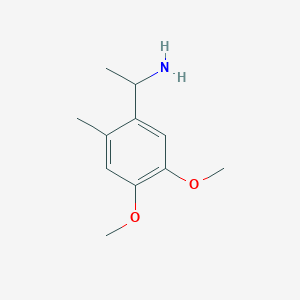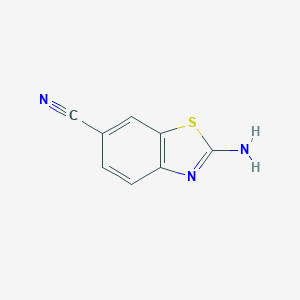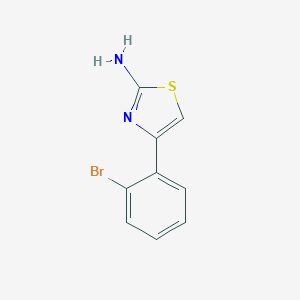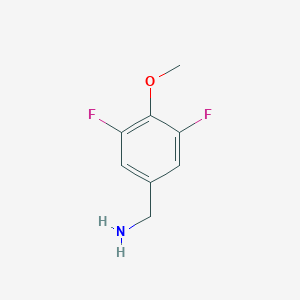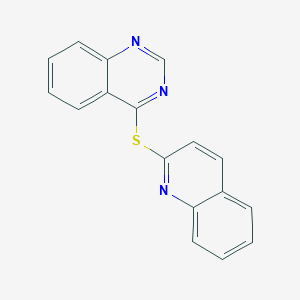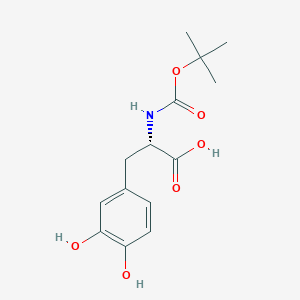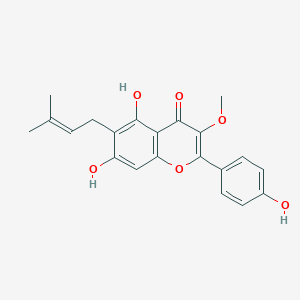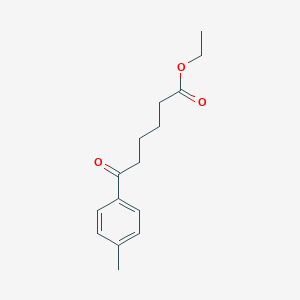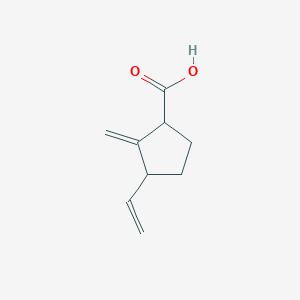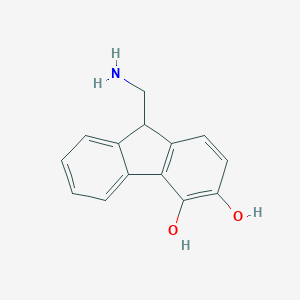
9-(aminomethyl)-9H-fluorene-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 9-Aminomethyl-9H-fluorene-3,4-diol can be achieved by several methods. One of the most common methods involves the reaction of 9-fluorenone with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. This reaction produces 9-Aminomethyl-9H-fluorene-3,4-diol as a yellow crystalline solid. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
9-Aminomethyl-9H-fluorene-3,4-diol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicine: It exhibits anti-tumor, anti-viral, and anti-inflammatory properties. It has also been studied as a potential treatment for Alzheimer’s disease due to its ability to inhibit acetylcholinesterase.
Biology: It is used as a fluorescent dye for staining DNA and RNA, making it useful for detection and visualization in biological research.
Materials Science: It is used as a component in organic light-emitting diodes (OLEDs) due to its high electron mobility and photoluminescence properties.
Mechanism of Action
The mechanism of action of 9-Aminomethyl-9H-fluorene-3,4-diol varies depending on its application:
Medicine: It inhibits the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. It also induces apoptosis (programmed cell death) in cancer cells by inhibiting topoisomerase II and DNA synthesis.
Biology: It binds to DNA and RNA, causing fluorescence that can be detected using a fluorescence microscope.
Materials Science: It is used as a component in OLEDs due to its ability to transport electrons and emit light.
Comparison with Similar Compounds
9-Aminomethyl-9H-fluorene-3,4-diol is unique due to its combination of properties and applications. Similar compounds include:
9-Aminoacridine: A derivative of acridine, known for its anti-tumor and anti-viral properties.
3,4-Dihydroxy-9H-fluorene-9-methanamine: Another compound with similar structural features but different functional groups.
These compounds share some properties with 9-Aminomethyl-9H-fluorene-3,4-diol but differ in their specific applications and mechanisms of action .
Properties
CAS No. |
103692-53-1 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
9-(aminomethyl)-9H-fluorene-3,4-diol |
InChI |
InChI=1S/C14H13NO2/c15-7-11-8-3-1-2-4-9(8)13-10(11)5-6-12(16)14(13)17/h1-6,11,16-17H,7,15H2 |
InChI Key |
YLOTUMWDVNOPBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=C2C(=C(C=C3)O)O)CN |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C2C(=C(C=C3)O)O)CN |
Synonyms |
3,4-DFMA 3,4-dihydroxy-9H-fluorene-9-methanamine SK and F 103243 SK and F 103243 hydrobromide SK and F-103243 SKF 103243 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


